molecular formula C28H32N2O5 B11543762 Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11543762
M. Wt: 476.6 g/mol
InChI Key: XVBAPHSVOPUAJL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Hantzsch reaction with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate
  • Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
  • Ethyl 2-amino-3-thiophenecarboxylate

Uniqueness

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C28H32N2O5/c1-6-35-27(32)25-23(17-12-13-21(33-4)22(14-17)34-5)24-19(15-28(2,3)16-20(24)31)30(26(25)29)18-10-8-7-9-11-18/h7-14,23H,6,15-16,29H2,1-5H3

InChI Key

XVBAPHSVOPUAJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C4=CC=CC=C4)N

Origin of Product

United States

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